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molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No. B1298860
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

Methyl 1-methyl-1H-indole-6-carboxylate 166 (1.24 mmol) was stirred with sodium hydroxide (0.59 g, 14.88 mmol) in a 2:2:1 mixture of methanol/THF/water (7.5 mL) for 36 hrs at rt to form a precipitate which was collected by filtration and lyophilized overnight to give the title compound 167 (0.54 g, 99% yield). MS: 175.06 (calc), 176.1 (obs).
Quantity
1.24 mmol
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13]C)=[O:12])[CH:9]=2)[CH:4]=[CH:3]1.[OH-].[Na+]>CO.C1COCC1.O>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH:4]=[CH:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.24 mmol
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
0.59 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol THF water
Quantity
7.5 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 248.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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